(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol
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Description
(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.20965841 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
- Structural Studies on N-Aryl-Substituted Hydroxypyridinones : Research on N-aryl-substituted hydroxypyridinones, such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, reveals insights into molecular structures through X-ray crystallography, highlighting hydrogen-bonded dimeric pairs and symmetry-related molecules in dimers. These studies are crucial for understanding the molecular geometry and potential intermolecular interactions of complex organic compounds, which could be analogous to studying "(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol" (Burgess et al., 1998).
Chemical Synthesis and Protection
- Deprotection of Methoxyphenylmethyl-protected Alcohols : Studies on the deprotection of methoxyphenylmethyl-type ethers using FeCl3 catalysis highlight methods for obtaining highly pure alcohols without extensive purification processes. This research could inform techniques for manipulating protective groups in the synthesis of complex molecules related to "this compound" (Sawama et al., 2015).
Pharmacological Activities
- Analgesic Activity of Stereoisomers : Research on stereoisomers of compounds with structures resembling the compound of interest demonstrates the synthesis and analgesic activity evaluation. Such studies provide a foundation for understanding how structural variations in molecules like "this compound" might affect their biological activities and potential therapeutic applications (Pavlova et al., 2015).
Properties
IUPAC Name |
[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-[3-(3-methoxyphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(2)15-24(12-11-23(22,26)16-27-3)21(25)19-9-5-7-17(13-19)18-8-6-10-20(14-18)28-4/h5-10,13-14,26H,11-12,15-16H2,1-4H3/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSIROMMMQZWJY-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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